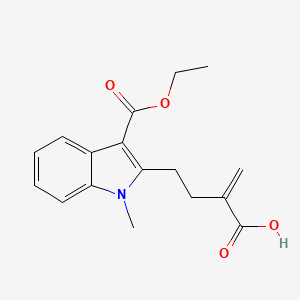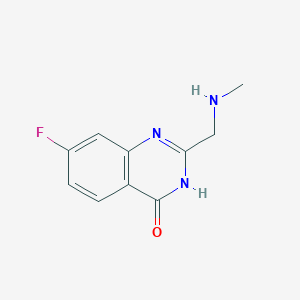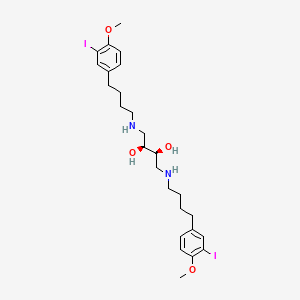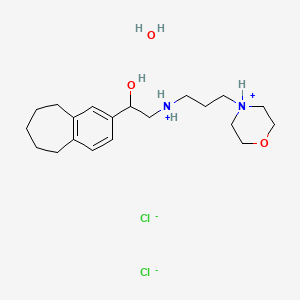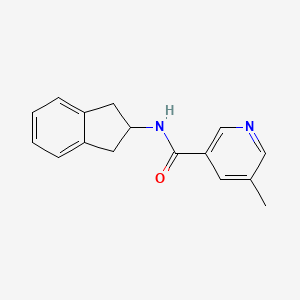
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide is an organic compound that belongs to the class of indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring
Méthodes De Préparation
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide can be achieved through several methods. One common approach involves the reaction of primary amines with 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media . This one-pot reaction provides a simple and efficient method for the preparation of the compound with good yields. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, anti-inflammatory, and antioxidant agent . In biology, it is investigated for its role in modulating various biological pathways and its potential as a therapeutic agent. In the industry, it is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(2,3-Dihydro-1H-inden-2-yl)-5-methylnicotinamide can be compared with other similar compounds, such as N-[(2R)-5-(aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide While both compounds belong to the class of indanes, they differ in their specific functional groups and molecular structuresOther similar compounds include various indole derivatives, which also exhibit a wide range of biological activities .
Propriétés
Formule moléculaire |
C16H16N2O |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-2-yl)-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N2O/c1-11-6-14(10-17-9-11)16(19)18-15-7-12-4-2-3-5-13(12)8-15/h2-6,9-10,15H,7-8H2,1H3,(H,18,19) |
Clé InChI |
HQPREHDDHFFDGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C(=O)NC2CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


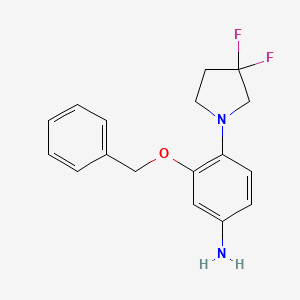
![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)
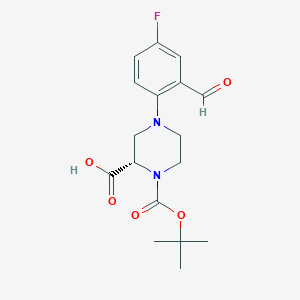
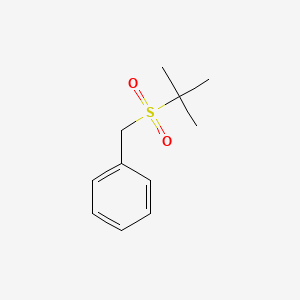
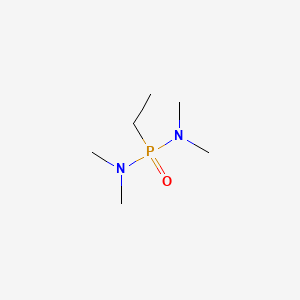
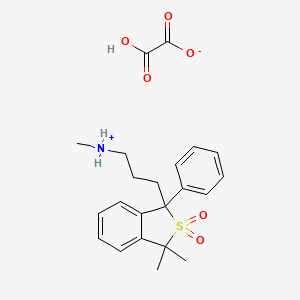


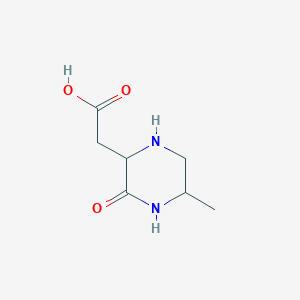
![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
